[4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine;hydrochloride
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Overview
Description
[4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine;hydrochloride is a chemical compound with the molecular formula C8H13F2NO·HCl. It is known for its unique bicyclic structure, which includes a difluoromethyl group and an oxabicycloheptane ring.
Mechanism of Action
Mode of Action
It is known that the compound is part of the bicyclo[221]heptane class of molecules . These molecules are often involved in organocatalytic formal [4 + 2] cycloaddition reactions . This suggests that EN300-27699439 might interact with its targets through similar mechanisms.
Biochemical Pathways
It is known that bicyclo[221]heptane derivatives can be involved in a variety of biochemical processes .
Pharmacokinetics
The compound’s molecular weight of 21365 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Action Environment
It is known that the compound is stored at 4 degrees celsius , suggesting that temperature could be an important factor in its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxabicycloheptane Ring: This step involves the cyclization of a suitable precursor to form the oxabicycloheptane ring structure.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced through a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes .
Chemical Reactions Analysis
Types of Reactions
[4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
[4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It may be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- [4-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine;hydrochloride
- [4-(Methyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine;hydrochloride
Uniqueness
The presence of the difluoromethyl group in [4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine;hydrochloride imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. These properties make it a valuable compound for various applications .
Properties
IUPAC Name |
[4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO.ClH/c9-6(10)7-1-2-8(3-7,4-11)12-5-7;/h6H,1-5,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPODILSXOYUHLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(CO2)C(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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